molecular formula C12H13N3O B7541872 4-ethyl-N-(1H-pyrazol-4-yl)benzamide

4-ethyl-N-(1H-pyrazol-4-yl)benzamide

Cat. No. B7541872
M. Wt: 215.25 g/mol
InChI Key: CRSCAHHLJZPVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1H-pyrazol-4-yl)benzamide involves its ability to bind to a specific site on a protein, thereby preventing the interaction between that protein and its binding partner. This binding site has been identified through molecular modeling studies, and the binding affinity of the compound has been shown to be high.
Biochemical and Physiological Effects:
In addition to its effects on protein-protein interactions, 4-ethyl-N-(1H-pyrazol-4-yl)benzamide has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of a specific enzyme, which can be useful in understanding the role of that enzyme in various biological processes. Additionally, this compound has been shown to have anti-inflammatory properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-ethyl-N-(1H-pyrazol-4-yl)benzamide in laboratory experiments is its high binding affinity for its target protein. This makes it a useful tool for studying protein-protein interactions and other biological processes. However, one limitation of this compound is that it may not be effective in all experimental systems, as the binding site on the target protein may be inaccessible or the compound may not be able to penetrate certain cell types.

Future Directions

There are many potential future directions for research involving 4-ethyl-N-(1H-pyrazol-4-yl)benzamide. One possible direction is the development of more potent and selective compounds that can be used to study specific protein-protein interactions. Additionally, this compound may have potential applications in drug development, as it has been shown to have anti-inflammatory properties. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 4-ethyl-N-(1H-pyrazol-4-yl)benzamide involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. The resulting compound is then reacted with 1H-pyrazole-4-carboxamide to yield the final product. This method has been optimized for high yield and purity.

Scientific Research Applications

4-ethyl-N-(1H-pyrazol-4-yl)benzamide has been extensively studied for its potential applications in scientific research. One of its primary uses is in the study of protein-protein interactions. This compound has been shown to inhibit the interaction between two proteins, which can be useful in understanding the role of these interactions in various biological processes.

properties

IUPAC Name

4-ethyl-N-(1H-pyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-9-3-5-10(6-4-9)12(16)15-11-7-13-14-8-11/h3-8H,2H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSCAHHLJZPVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(1H-pyrazol-4-yl)benzamide

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